molecular formula C10H11NO4 B1586375 2-(2-Ethoxy-2-oxoethyl)nicotinic acid CAS No. 35969-51-8

2-(2-Ethoxy-2-oxoethyl)nicotinic acid

Cat. No.: B1586375
CAS No.: 35969-51-8
M. Wt: 209.2 g/mol
InChI Key: HWWYQJVDTXVUMB-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2-oxoethyl)nicotinic acid is a chemical compound with the molecular formula C10H11NO4. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethoxy group and an oxoethyl group attached to the nicotinic acid structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid typically involves the esterification of nicotinic acid with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxy-2-oxoethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)nicotinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting metabolic pathways. Its unique structure allows it to interact with specific receptors, potentially leading to therapeutic effects such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

    Nicotinic Acid:

    2-(2-Hydroxy-2-oxoethyl)nicotinic acid: A similar compound with a hydroxyl group instead of an ethoxy group.

    2-(2-Methoxy-2-oxoethyl)nicotinic acid: A compound with a methoxy group instead of an ethoxy group.

Uniqueness: 2-(2-Ethoxy-2-oxoethyl)nicotinic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWYQJVDTXVUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377124
Record name 2-(2-ethoxy-2-oxoethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35969-51-8
Record name 2-(2-ethoxy-2-oxoethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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